![molecular formula C20H18ClN5O2 B2574837 N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide CAS No. 898418-94-5](/img/structure/B2574837.png)
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide
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Overview
Description
“N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a triazoloquinazolinone ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazoloquinazolinone core, followed by the addition of the benzyl and acetamide groups. The exact synthesis process would depend on the specific reactions used and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzyl group attached to a triazoloquinazolinone ring, which in turn is connected to an acetamide group. This structure could potentially be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the acetamide group could potentially undergo hydrolysis, while the benzyl group might be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the functional groups it contains .Scientific Research Applications
Synthesis and Pharmacological Investigation
A significant area of research involving triazoloquinazoline derivatives, including compounds similar to N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide, is their synthesis and evaluation for pharmacological properties. Studies have demonstrated the synthesis of novel triazoloquinazoline derivatives and their evaluation as potential H1-antihistaminic agents, with compounds showing significant protection against histamine-induced bronchospasm in guinea pigs. These compounds have been found to exhibit comparable or superior activity to standard antihistamines like chlorpheniramine maleate, with minimal sedation effects, making them promising candidates for the development of new H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007; Alagarsamy et al., 2009).
Antimicrobial Activity
Another avenue of research has been exploring the antimicrobial activity of triazoloquinazoline derivatives. These compounds have been tested in vitro against various clinically pathogenic bacterial and fungal strains, showing promising activities. The evaluation of their activities suggests that certain derivatives could be used as templates for designing potent antimicrobial agents, highlighting the versatility of triazoloquinazoline derivatives in addressing different microbial threats (Abuelizz, El-Dib, Marzouk, & Al-Salahi, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies to determine its biological activity and potential uses in fields such as medicine or materials science .
properties
IUPAC Name |
N-benzyl-2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-2-24(12-14-6-4-3-5-7-14)19(27)13-25-18-11-22-23-26(18)17-10-15(21)8-9-16(17)20(25)28/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZRTBXMRRWFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide |
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